

Application Notes and Protocols: Anisodine in the Treatment of Acute Circulatory Shock

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Compound of Interest

Compound Name: Anisodine

Cat. No.: B10832460

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Introduction

Anisodine, a tropane alkaloid, has been investigated for its potential therapeutic effects in acute circulatory shock, particularly septic shock. Its mechanism of action is primarily attributed to its properties as a non-selective muscarinic acetylcholine receptor antagonist and an alpha-1 adrenergic receptor antagonist.[1] These actions contribute to its observed effects on both macro- and microcirculation, as well as its modulation of the inflammatory response associated with shock states. These application notes provide a summary of key findings and detailed protocols for preclinical and clinical research.

Mechanism of Action

Anisodine exerts its effects through a dual antagonistic action on:

- **Muscarinic Acetylcholine Receptors:** By blocking muscarinic receptors, particularly the M1 subtype, **Anisodine** interferes with the parasympathetic nervous system's influence on the cardiovascular system and inflammatory pathways. This anticholinergic activity is believed to contribute to the restoration of microcirculatory function.
- **Alpha-1 Adrenergic Receptors:** **Anisodine's** antagonism of α 1-adrenergic receptors leads to vasodilation, counteracting the excessive vasoconstriction often seen in the initial phases of shock. This action helps to improve tissue perfusion.

The combined effects of **Anisodine** on these receptors lead to improved microcirculatory blood flow, a reduction in the systemic inflammatory response, and a potential improvement in overall outcomes in acute circulatory shock.

Preclinical Data Summary

A preclinical study in a rat model of septic shock induced by lipopolysaccharide (LPS) demonstrated the beneficial effects of **Anisodine** hydrobromide (AT3).

Parameter	Control Group	LPS Group	LPS + Anisodine (AT3) Group	Reference
Hemodynamics				
Mean Arterial Pressure (mmHg)	105.6 ± 7.3	68.9 ± 5.1	85.4 ± 6.2	[1][2]
Heart Rate (beats/min)	385.4 ± 25.1	450.7 ± 30.2	401.3 ± 28.7	[1][2]
Microcirculation (Mesenteric)				
Leukocyte Rolling Velocity (µm/s)	Not Reported	15.2 ± 2.8	53.19 ± 10.51	
Inflammatory Cytokines				
TNF-α (pg/mL)	15.3 ± 3.2	125.6 ± 15.4	45.8 ± 8.1	
IL-6 (pg/mL)	20.1 ± 4.5	250.3 ± 30.1	85.7 ± 12.3	

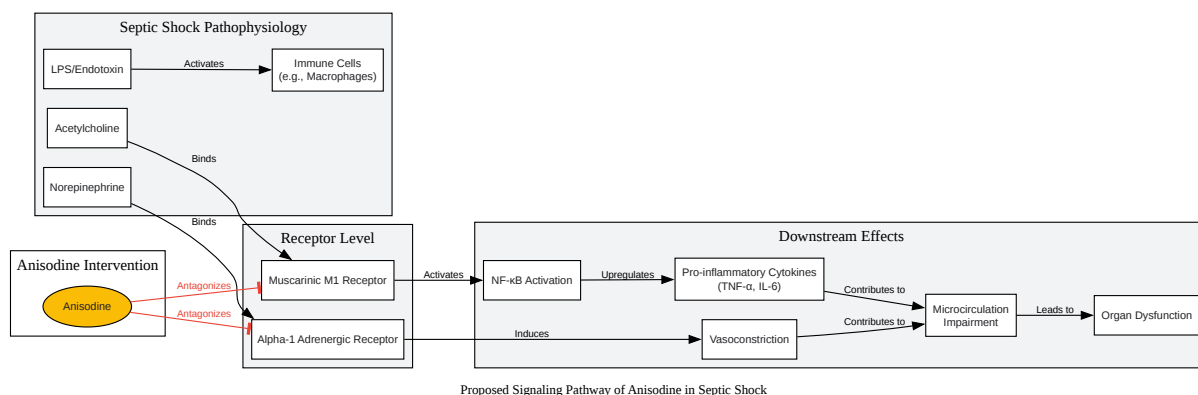
Clinical Data Summary (Anisodamine)

A multi-center, randomized controlled trial investigated the efficacy of Anisodamine hydrobromide, a closely related compound, in patients with septic shock.

Outcome	Control Group (n=201)	Anisodamine Group (n=203)	p-value	Reference
28-Day Mortality	49.3%	36.0%	0.038*	
7-Day Mortality	35.8%	24.1%	0.011	
Hospital Mortality	51.7%	39.4%	0.013	
Vasopressor-Free Days within 7 Days (mean \pm SD)	2.9 \pm 2.5	3.7 \pm 2.8	0.005	

*For patients with a SOFA score ≥ 8 or lactate levels ≥ 4 mmol/L.

Signaling Pathway



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Caption: Proposed Signaling Pathway of **Anisodine** in Septic Shock.

Experimental Protocols

Preclinical Evaluation in a Rat Model of Septic Shock

Objective: To assess the efficacy of **Anisodine** in a rodent model of LPS-induced septic shock.

1. Animal Model:

- Species: Male Sprague-Dawley rats (250-300g).
- Acclimation: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
- Induction of Septic Shock: Administer Lipopolysaccharide (LPS) from *E. coli* (5 mg/kg) via intravenous tail vein injection to induce septic shock.

2. Experimental Groups:

- Control Group: Sham-operated animals receiving saline.
- LPS Group: Animals receiving LPS injection.
- LPS + **Anisodine** Group: Animals receiving LPS injection followed by **Anisodine** treatment.

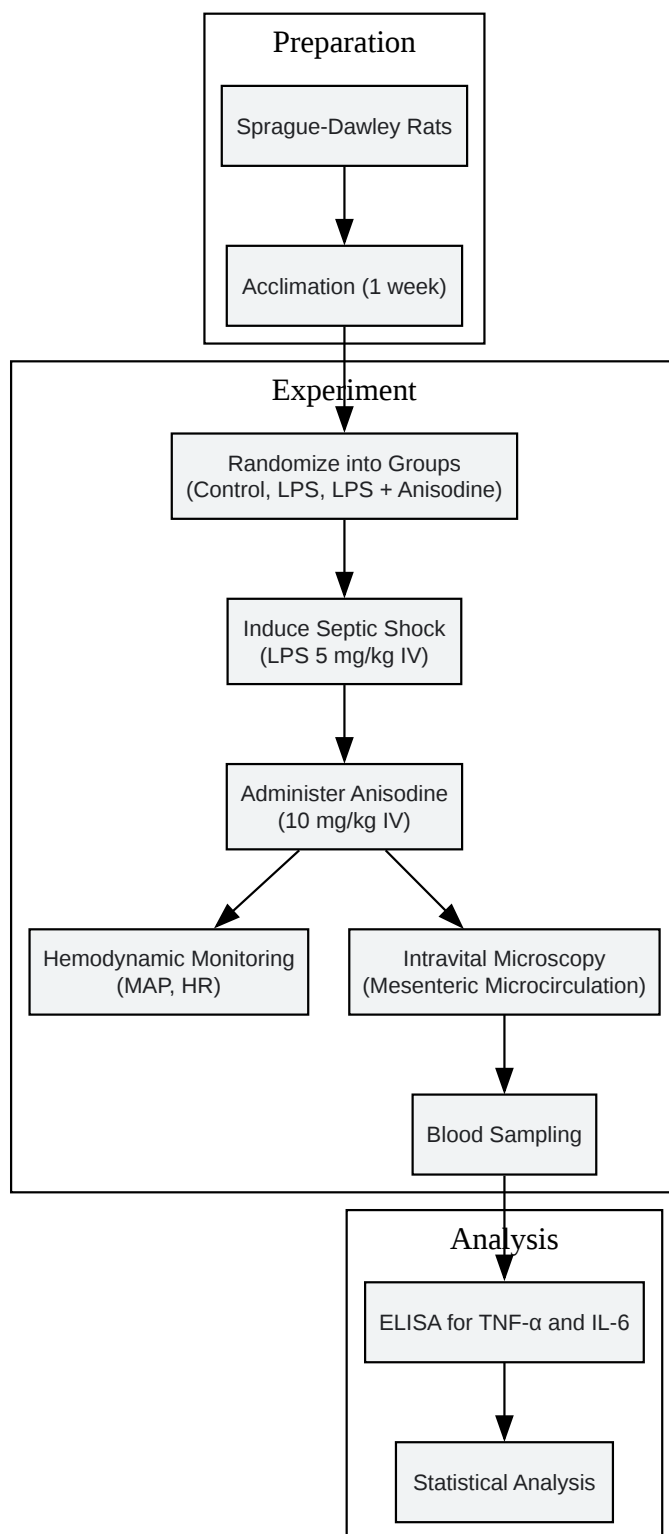
3. Drug Administration:

- **Anisodine** Hydrobromide (AT3): Administer a bolus of **Anisodine** (e.g., 10 mg/kg) intravenously 30 minutes after LPS injection.

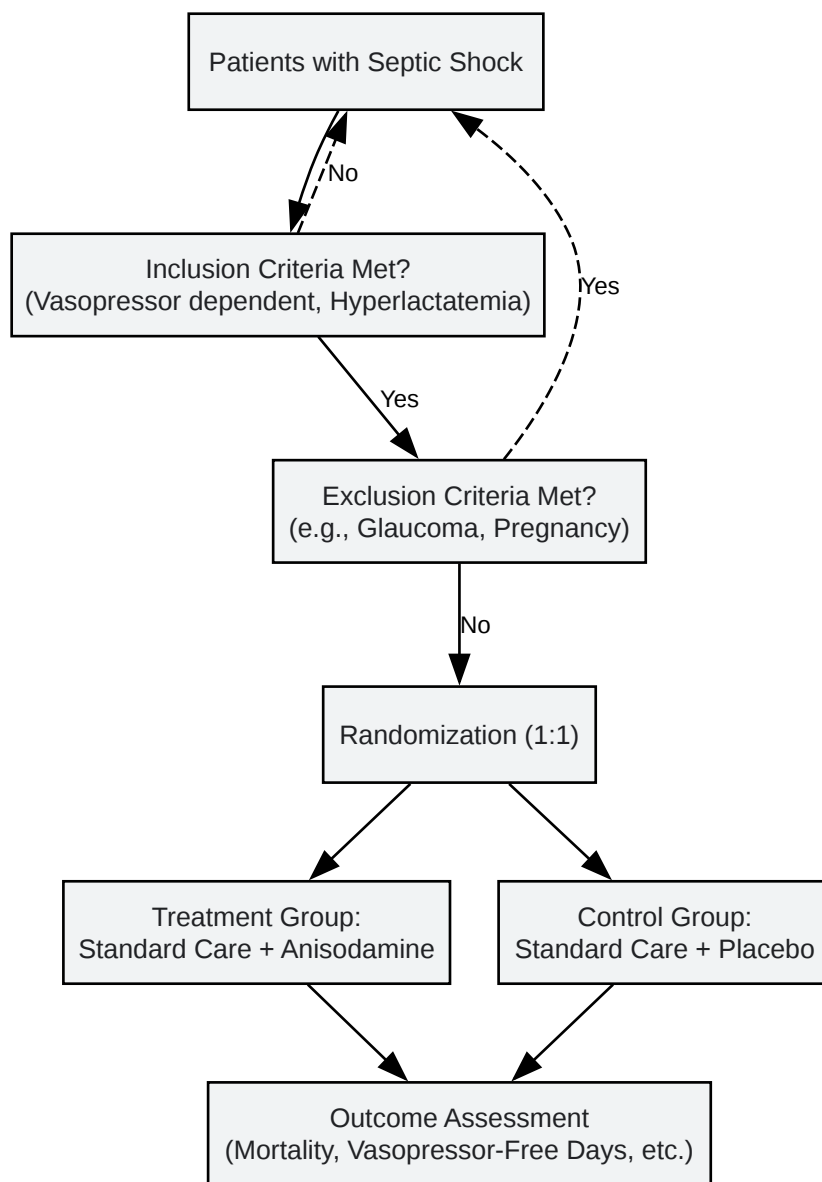
4. Monitoring and Measurements:

- Hemodynamic Monitoring: Continuously monitor Mean Arterial Pressure (MAP) and Heart Rate (HR) via a carotid artery catheter connected to a pressure transducer.
- Intravital Microscopy of Mesenteric Microcirculation:

- Anesthetize the rat and perform a midline laparotomy to expose the mesentery.
- Place the rat on the stage of an intravital microscope.
- Superfuse the exposed mesentery with warmed saline.
- Record images of mesenteric post-capillary venules.
- Analyze recordings for leukocyte rolling velocity and the number of adherent leukocytes.
- Blood Sampling: Collect blood samples via cardiac puncture at the end of the experiment.
- Cytokine Analysis:
 - Centrifuge blood samples to obtain plasma.
 - Measure the concentrations of TNF- α and IL-6 in the plasma using commercially available ELISA kits according to the manufacturer's instructions.



Experimental Workflow for Preclinical Evaluation



Logical Flow of a Clinical Trial on Anisodamine in Septic Shock

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References

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- 2. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PubMed [pubmed.ncbi.nlm.nih.gov]
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